N'-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide
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Overview
Description
N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tricyclo[3.3.1.1~3,7~]decane core, which is a rigid, cage-like framework, making it an interesting subject for structural and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves multiple steps, starting with the formation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a series of reactions, including Diels-Alder reactions and radical cyclizations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and radical cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can be used to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azide or amine derivatives .
Scientific Research Applications
N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[331
Chemistry: The compound’s unique structure makes it a valuable subject for studies on molecular rigidity and reactivity.
Biology: Its potential as a bioactive molecule could be explored in drug discovery and development.
Industry: Its structural properties might make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures like tricyclo[4.3.1.0~3,7~]decane and its derivatives . These compounds share the rigid, cage-like framework that characterizes N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide.
Uniqueness
What sets N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide apart is the specific combination of functional groups attached to the tricyclic core. This unique arrangement imparts distinct chemical and biological properties, making it a compound of interest for further study .
Properties
Molecular Formula |
C22H29BrN2O3 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
N'-[2-(4-bromophenoxy)pentanoyl]adamantane-1-carbohydrazide |
InChI |
InChI=1S/C22H29BrN2O3/c1-2-3-19(28-18-6-4-17(23)5-7-18)20(26)24-25-21(27)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16,19H,2-3,8-13H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
BBQGKSQJCQEFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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